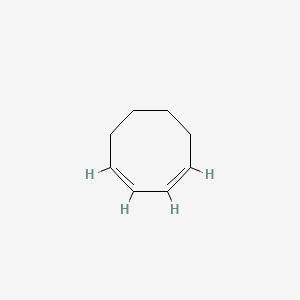

1,3-Cyclooctadiene

Description

Significance of Cyclic Dienes in Organic and Organometallic Chemistry

Cyclic dienes are fundamental compounds in organic chemistry due to their ability to participate in a wide array of reactions, enabling the construction of complex molecular architectures. Their conjugated or isolated double bonds offer multiple sites for chemical transformations. In particular, cyclic dienes are pivotal in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for forming complex ring systems found in numerous natural products and pharmaceuticals. ontosight.aiontosight.aisolubilityofthings.comsmolecule.com

1,3-Cyclooctadiene (B162279) exemplifies the significance of cyclic dienes. Its structure allows it to act as a diene in Diels-Alder reactions, facilitating the synthesis of intricate carbon skeletons. ontosight.aisolubilityofthings.comsmolecule.com Beyond organic synthesis, this compound plays a crucial role in organometallic chemistry. It serves as a valuable ligand for transition metals, forming stable complexes that are indispensable in various catalytic processes, including hydrogenation and dimerization reactions. ontosight.aiontosight.aiguidechem.comsmolecule.com The ability of this compound to coordinate with metal centers makes it a key component in the design and development of new catalysts. ontosight.aismolecule.com

Overview of this compound's Research Landscape

The research landscape surrounding this compound is broad, encompassing its synthesis, reactivity, and applications as a chemical intermediate and in catalysis. It is synthesized through various methods, including the dimerization of butadiene, often catalyzed by transition metal complexes. ontosight.aiontosight.ai

Current research focuses on its utility in:

Complex Molecule Synthesis: this compound is a precursor for synthesizing various cyclic compounds, with its double bonds allowing for selective hydrogenation or manipulation through cycloaddition reactions to form complex ring structures. smolecule.com

Catalysis Research: It serves as a model substrate for investigating the activity and selectivity of diverse catalysts, enabling researchers to assess catalyst efficiency in hydrogenation reactions or to differentiate between various double bond types. smolecule.com For instance, studies have reported dendrimer-encapsulated Pd-Rh bimetallic nanoparticle catalyzed partial hydrogenation of this compound. sigmaaldrich.com It can also be a substrate in selective hydrogenation reactions using supported Pd catalysts on nitrogen-doped carbon nanotubes. lookchem.com

Ligand Design and Development: The molecular structure of this compound can be modified to create new ligands for catalysts, influencing catalyst behavior and potentially leading to novel catalytic systems. smolecule.com

Isomerization Studies: this compound can undergo isomerization to form other cyclic structures, such as 1,5-cyclooctadiene (B75094), under specific conditions. smolecule.comlookchem.com

Excited State Dynamics: Recent studies have explored the ultrafast structural dynamics of UV photoexcited cis,cis-1,3-cyclooctadiene, providing insights into its internal conversion and isomerization dynamics, which are crucial for understanding photochemistry. aip.orgresearchgate.net

The physical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | ontosight.aiguidechem.comsigmaaldrich.com |

| Molecular Weight | 108.18 g/mol | guidechem.comsigmaaldrich.comnih.gov |

| Boiling Point | 142-144 °C (lit.) | sigmaaldrich.com |

| Density | 0.873 g/mL at 20 °C (lit.) | guidechem.comsigmaaldrich.com |

| Refractive Index | n20/D 1.494 | sigmaaldrich.com |

| Solubility | Insoluble in water, soluble in organic solvents | ontosight.aisolubilityofthings.com |

| Appearance | Colorless liquid | ontosight.aiguidechem.com |

Historical Context of this compound Studies

The study of cycloalkenes, including this compound, has been instrumental in advancing the understanding of cyclization processes and the creation of cyclic compounds within organic synthesis. solubilityofthings.com These early investigations laid foundational knowledge for the synthesis and reactivity of cyclic systems.

A notable historical example of research involving this compound in organometallic chemistry dates back to 1972. Wilke and co-workers reported a seminal example of Ni-catalyzed enantioselective hydrovinylation of this compound. This reaction, utilizing a menthol-derived trialkylphosphine ligand, a Ni(II) precursor, and an aluminum cocatalyst under high ethylene (B1197577) pressure, successfully yielded 3-vinylcyclooctene with reported optical purity. nih.gov This early work highlighted the potential of this compound in developing enantioselective catalytic processes and contributed to the growing field of transition metal catalysis.

Structure

3D Structure

Properties

IUPAC Name |

(1Z,3Z)-cycloocta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKODOZNUZCUBN-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\C=C/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865523 | |

| Record name | 1,3-Cyclooctadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

95 °F (NFPA, 2010) | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29965-97-7, 1700-10-3, 3806-59-5 | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-CYCLOOCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-CYCLOOCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloocta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Cyclooctadiene and Its Derivatives

Stereoselective Synthesis of Trans-Cyclooctadiene Derivatives from 1,3-Cyclooctadiene (B162279)

The stereoselective synthesis of trans-cyclooctadiene derivatives from this compound is a challenging yet important area of organic chemistry, given the inherent strain and reactivity associated with trans-cycloalkenes. Several methodologies have been developed to achieve this, primarily focusing on photoisomerization techniques and multi-step synthetic routes that incorporate stereochemical control.

One pioneering approach to the enantioselective formation of trans-isomers from this compound was developed by Inoue. In 1978, Inoue and co-workers demonstrated the singlet sensitized photoisomerization of this compound to its trans-isomers. This process efficiently utilizes chiral aromatic esters as sensitizers. The proposed mechanism involves the formation of diastereomeric exciplexes upon irradiation, which then selectively partition into the desired trans-cyclooctadiene and the cis-isomer. This method provides a direct route for introducing the trans configuration into the cyclooctadiene framework. nih.gov

Beyond direct photoisomerization to trans-1,3-cyclooctadiene, synthetic strategies have also focused on generating strained trans-cyclooctene (B1233481) (sTCO) derivatives from this compound. These sTCOs are highly reactive and valuable in various applications, including bioorthogonal chemistry. A notable stereoselective pathway involves a sequence of reactions beginning with this compound:

Cyclopropanation: The synthesis commences with a Rh-catalyzed reaction of this compound with ethyl diazoacetate. This reaction leads to the formation of bicyclo[6.1.0]non-2-ene-9-carboxylate, typically obtained as a mixture of anti- and syn-isomers. chemrxiv.orgresearchgate.net

Saponification: The ethyl ester functionality of the bicyclic product is then saponified to yield the corresponding carboxylic acid derivative. chemrxiv.orgresearchgate.net

Iodolactonization: A crucial stereoselective step involves the iodolactonization of the carboxylic acid derivative. This reaction proceeds to form a favored bicyclic lactone ring as a single isomer, establishing a key stereochemical handle. chemrxiv.orgresearchgate.net

Photoisomerization and Hydrolysis: The lactone undergoes cis-trans alkene photoisomerization, followed by hydrolysis. This sequence ultimately produces an allylic hydroxyl-containing trans-cyclooctene (sTCO) where the hydroxyl group is cis to a carboxylic acid moiety. Further separation of axial and equatorial hydroxyl-substituted TCO diastereomers can be achieved. chemrxiv.orgresearchgate.net

This multi-step approach, as summarized in the table below, provides a controlled route to highly functionalized trans-cyclooctene derivatives, demonstrating the versatility of this compound as a starting material for complex stereoselective syntheses. chemrxiv.orgresearchgate.netresearchgate.netresearchgate.net

Table 1: Stereoselective Synthesis of Strained trans-Cyclooctene (sTCO) Derivatives from this compound

| Step | Reactant / Intermediate | Reagent / Catalyst | Product / Outcome | Stereoselectivity | Reference |

| 1 | This compound | Ethyl diazoacetate, Rh-catalyst | Bicyclo[6.1.0]non-2-ene-9-carboxylate | Mixture of anti- and syn-isomers | chemrxiv.orgresearchgate.net |

| 2 | Bicyclo[6.1.0]non-2-ene-9-carboxylate | Saponification | Carboxylic acid derivative | Not specified for this step | chemrxiv.orgresearchgate.net |

| 3 | Carboxylic acid derivative | Iodolactonization | Bicyclic lactone | Single isomer formed | chemrxiv.orgresearchgate.net |

| 4 | Bicyclic lactone | Photoisomerization, Hydrolysis | Allylic hydroxyl-containing trans-cyclooctene (sTCO) | Separation of axial and equatorial diastereomers possible | chemrxiv.orgresearchgate.net |

Reactivity and Transformational Pathways of 1,3 Cyclooctadiene

Cycloaddition Reactions of 1,3-Cyclooctadiene (B162279)

This compound (1,3-COD) is a versatile substrate in various cycloaddition reactions, serving as a building block for more complex cyclic and bicyclic systems. Its reactivity is rooted in the conjugated diene system within its eight-membered ring structure.

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring. ontosight.ai In these reactions, this compound typically functions as the four-pi-electron component, or diene. ontosight.aismolecule.com It reacts with various dienophiles (two-pi-electron components) to yield bicyclic compounds. ontosight.ai The ability of this compound to participate in these reactions allows for the construction of complex molecular skeletons with a high degree of control over the stereochemical outcome. ontosight.ai

However, the reactivity of this compound as a diene can be sensitive to the structure of the dienophile. For instance, studies have shown that while it reacts with many dienophiles, it fails to form cycloadducts with others, such as β-fluoro-β-nitrostyrenes, under conditions where other cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) are reactive. beilstein-journals.org

In a notable variation, the nitroso Diels-Alder (NDA) reaction, an acyl nitroso species generated in situ acts as the dienophile. This compound has been successfully employed as the diene component in such reactions, reacting with the nitroso dienophile to form the corresponding cycloadduct. nih.gov

Table 1: Examples of Diels-Alder Reactions Involving this compound as the Diene

| Diene | Dienophile | Oxidant/Conditions | Product Type | Yield | Citation |

|---|---|---|---|---|---|

| This compound | tert-butyl N-hydroxycarbamate (forms acyl nitroso species) | MnO₂ | Nitroso Diels-Alder Adduct | Excellent | nih.gov |

| This compound | tert-butyl N-hydroxycarbamate (forms acyl nitroso species) | CuCl / air | Nitroso Diels-Alder Adduct | Moderate | nih.gov |

| This compound | β-fluoro-β-nitrostyrenes | Thermal or MW activation | No reaction | 0% | beilstein-journals.org |

The stereochemical and regiochemical outcomes of Diels-Alder reactions are governed by well-established principles. wikipedia.orgwolfram.com The stereoselectivity is often dictated by the "endo rule," where the substituent on the dienophile points toward the diene in the transition state. wikipedia.org For intermolecular reactions, electronic effects primarily control the positional (regio) and stereochemical relationship between the substituents of the reacting components. wikipedia.org

In general, the regioselectivity of the Diels-Alder reaction follows the "ortho-para rule". amazonaws.com For a normal-demand reaction, a diene with an electron-donating group (EDG) at the C1 position has its largest Highest Occupied Molecular Orbital (HOMO) coefficient at C4. The dienophile, with an electron-withdrawing group (EWG), has its largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C2. The interaction between these two positions leads to the "ortho" product. amazonaws.com Computational studies, often using density functional theory, are employed to investigate and predict the regioselectivity and stereoselectivity of complex Diels-Alder reactions, such as those leading to trans-fused ring systems. nih.gov

Continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, reproducibility, and automation. researchgate.net This technology has been applied to the Diels-Alder reaction of this compound. Specifically, the nitroso Diels-Alder reaction involving 1,3-COD has been successfully performed using a continuous flow system. nih.gov In these setups, reagents are pumped through reactors, such as a column reactor packed with an oxidant like manganese dioxide (MnO₂), to generate the reactive dienophile in situ, which then reacts with the diene. nih.gov This method can lead to excellent yields and high purity of the resulting cycloadduct. nih.gov

Mechanistic investigations into the cycloaddition reactions of dienes provide fundamental insights into reaction pathways. For iron-catalyzed [4+4]-cycloadditions of 1,3-dienes, mechanistic studies involving kinetic analyses and isotope effect measurements support a mechanism of oxidative cyclization of two diene molecules, which is the step that determines both regio- and diastereoselectivity. nih.gov Computational studies have also been crucial in understanding the mechanisms of transition metal-catalyzed cycloadditions, differentiating between pathways such as a direct cycloaddition versus a cyclopropanation followed by a Cope rearrangement. researchgate.net

Beyond the ubiquitous [4+2] Diels-Alder reaction, this compound can participate in other types of cycloadditions, which are generally classified by the number of atoms each component contributes to the newly formed ring. chemistrytalk.org

One such example is the [4+3] cycloaddition. In reactions with catalytically-generated non-acceptor vinyl carbenes, this compound can, in principle, form seven-membered rings. However, under certain conditions, such as with a rhodium(II) catalyst at 40°C, the reaction of this compound has been observed to yield only the vinylcyclopropane (B126155) product instead of the [4+3] adduct. researchgate.netnih.gov This cyclopropane (B1198618) can be a key intermediate, as subsequent heating to high temperatures (160°C) can induce a Cope rearrangement to furnish the final 1,4-cycloheptadiene (B11937353) product, which is the formal [4+3] adduct. researchgate.netnih.gov

Iron-catalyzed [4+4] cyclodimerization of 1,3-dienes has been developed to produce cyclooctadiene products with high regioselectivity. nih.gov Furthermore, rhodium-catalyzed intramolecular [3+2] cycloadditions have been developed for substrates like 1-allene-vinylcyclopropanes, demonstrating another pathway for ring formation, although this specific reaction does not directly use this compound. pku.edu.cn

Diels-Alder Reactions: this compound as Diene and Dienophile

Catalytic Hydrogenation of this compound

The hydrogenation of this compound is a key transformation for producing valuable intermediates like cyclooctene (B146475) and the fully saturated cyclooctane (B165968). The outcome of the reaction is highly dependent on the catalyst and reaction conditions.

The selective partial hydrogenation of this compound to cyclooctene is a reaction of significant interest, as cyclooctene is a valuable monomer and synthetic intermediate. researchgate.netoup.com The primary challenge is to add one equivalent of hydrogen across one of the double bonds without further reducing the resulting cyclooctene to cyclooctane. researchgate.net

A variety of catalysts have been developed to achieve this selectivity. Palladium (Pd) catalysts are frequently used and often show high selectivity. researchgate.netlookchem.com For instance, silica-immobilized palladium-complex catalysts have demonstrated higher activity and selectivity for cyclooctene (COE) compared to commercial Pd/C catalysts, with the addition of ligands like N,N,N',N'-tetramethylethylenediamine (tmeda) boosting conversion while maintaining COE selectivity above 99 mol%. researchgate.net Bimetallic catalysts, such as palladium-platinum (Pd-Pt) clusters protected by polymers, have also been shown to be effective. oup.comoup.com In one study, Pd-Pt bimetallic clusters with a Pd/Pt molar ratio of 4/1 exhibited the highest catalytic activity for this transformation. oup.comoup.com The use of water and carbon monoxide as a hydrogen source via the water-gas shift reaction has also been demonstrated for the partial hydrogenation of this compound using a copper catalyst. scispace.com

Table 2: Catalytic Systems for the Selective Hydrogenation of this compound to Cyclooctene

| Catalyst System | Ligand/Support | Solvent | Selectivity to Cyclooctene (COE) | Citation |

|---|---|---|---|---|

| Pd-complex | Silica-immobilized with tmeda | Not specified | > 99 mol% | researchgate.net |

| Palladium-Platinum bimetallic clusters | Poly(N-vinyl-2-pyrrolidone) | Water/Ethanol | High selectivity | oup.comoup.com |

| Palladium nanoparticles | Nitrogen-doped carbon nanotubes | Not specified | High selectivity | lookchem.com |

| Palladium | Pumice support | Not specified | High selectivity | researchgate.net |

| Palladium | Polymer-bound ferrocenylamine sulfides | Not specified | Up to 100% | researchgate.net |

| Fe@FeₓOᵧ/Pd Nanoparticles | None | Ethanol | High activity | researchgate.net |

Complete Hydrogenation to Cyclooctane

The complete hydrogenation of this compound to cyclooctane is a fundamental transformation that involves the saturation of both double bonds within the eight-membered ring. This reaction is typically achieved through catalytic hydrogenation, a process where hydrogen gas (H₂) is added across the double bonds in the presence of a metal catalyst.

The process can be represented by the following reaction scheme: C₈H₁₂ + 2H₂ → C₈H₁₆

This transformation is a key step in various synthetic pathways where a saturated cyclooctane ring is the desired structural motif. The reaction proceeds sequentially, with the initial hydrogenation product being cyclooctene, which is then further hydrogenated to cyclooctane. The efficiency and completeness of this reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

Commonly employed catalysts for this purpose include those based on platinum group metals, such as palladium and platinum, often supported on materials like carbon (Pd/C) or calcium carbonate (Pd/CaCO₃). These heterogeneous catalysts provide a surface for the reaction to occur, facilitating the addition of hydrogen atoms to the diene. The selection of the appropriate catalyst and conditions is crucial to ensure the reaction proceeds to completion, yielding cyclooctane as the major product.

The hydrogenation of this compound is not only a means of producing cyclooctane but also serves as a model reaction in catalysis research for understanding the mechanisms of diene hydrogenation and for developing new and more efficient catalytic systems. lookchem.comontosight.ai

Influence of Catalyst Structure and Reaction Media on Selectivity

The selective hydrogenation of this compound to cyclooctene, avoiding complete hydrogenation to cyclooctane, is a significant challenge in catalysis. The selectivity of this reaction is profoundly influenced by both the structure of the catalyst and the surrounding reaction medium.

Catalyst Structure:

The nature of the metallic catalyst plays a pivotal role in determining the selectivity of the hydrogenation process. Palladium (Pd) based catalysts are frequently used and have been the subject of extensive research. For instance, palladium nanoparticles supported on nitrogen-doped carbon nanotubes have demonstrated high activity and selectivity in the hydrogenation of this compound. lookchem.com The structural and electronic properties of the support material can significantly impact the performance of the catalyst. lookchem.com

Bimetallic catalysts, such as those combining palladium with other metals like platinum (Pt), gold (Au), or nickel (Ni), have been developed to enhance selectivity. oup.com For example, Pd/Pt and Au/Pd nanoclusters have been shown to be effective catalysts for the selective partial hydrogenation of this compound to cyclooctene. oup.com The alloy structure of these bimetallic nanoparticles can create unique active sites that favor the formation of the monoene over the fully saturated alkane. oup.com In Ni/Pd bimetallic nanoclusters, the catalytic activity is strongly dependent on the metal composition, with a specific Ni:Pd ratio leading to maximum activity. oup.com

The introduction of ligands can also modify the catalytic properties. For example, a silica-immobilized palladium-complex catalyst, when modified with the N,N,N′,N′-tetramethylethylenediamine (tmeda) ligand, exhibited a significant increase in the conversion of this compound with over 99 mol% selectivity for cyclooctene. researchgate.net This enhanced performance is attributed to electronic and geometric effects arising from the interaction between the tmeda ligand and the palladium atoms. researchgate.net

Reaction Media:

The choice of solvent can also affect the solubility of the reactants and the interaction of the substrate with the catalyst surface. For example, in the hydrogenation of substituted nitrobenzenes using Ni/Pd nanoclusters, the reaction medium was found to be a critical factor. oup.com

The table below summarizes the influence of different catalytic systems on the hydrogenation of this compound.

| Catalyst System | Support/Ligand | Product(s) | Selectivity | Reference(s) |

| Palladium Nanoparticles | Nitrogen-doped Carbon Nanotubes | Cyclooctene | High | lookchem.com |

| Pd/Pt Nanoclusters | Poly(N-vinyl-2-pyrrolidone) (PVP) | Cyclooctene | High | oup.com |

| Au/Pd Nanoclusters | Poly(N-vinyl-2-pyrrolidone) (PVP) | Cyclooctene | High | oup.com |

| Ni/Pd Nanoclusters | Poly(N-vinyl-2-pyrrolidone) (PVP) | Cyclooctene | Dependent on Ni:Pd ratio | oup.com |

| Palladium-complex | Silica | Cyclooctene | >99 mol% with tmeda ligand | researchgate.net |

| Ruthenium Nanoparticles | Ionic Liquid | Cyclohexene (from benzene) | High | ufrgs.br |

| Copper | - | Cyclooctene | High | osti.gov |

Oxidation Reactions of this compound

This compound undergoes a variety of oxidation reactions, yielding a range of products depending on the oxidizing agent and reaction conditions. These reactions are valuable for the synthesis of functionalized eight-membered ring systems.

Epoxidation:

Epoxidation of this compound involves the addition of a single oxygen atom across one of the double bonds to form an epoxide. This reaction can be achieved using various reagents. For example, iron-catalyzed epoxidation using hydrogen peroxide has been reported to produce this compound oxide. rsc.org Another method involves the use of sodium perborate (B1237305) in acetic acid, which can also yield the corresponding epoxide. acgpubs.orgsiirt.edu.tr The reaction with sodium perborate is thought to proceed via the in-situ formation of peracetic acid, which is the active oxidizing agent. acgpubs.org

Ozonolysis:

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone (O₃) can lead to the formation of various difunctional products. datapdf.com The initial step is the formation of a primary ozonide, which can then rearrange and be worked up under reductive or oxidative conditions to yield different products. quora.com In a methanol (B129727) solvent, ozonolysis of this compound followed by a reductive work-up with dimethyl sulfide (B99878) (DMS) can produce difunctional compounds such as dialdehydes and their corresponding acetals. datapdf.com The regioselectivity of the ozonide fragmentation is influenced by the ring size of the cyclodiene. researchgate.net

Other Oxidation Reactions:

Besides epoxidation and ozonolysis, this compound can participate in other oxidation reactions. For instance, in the presence of certain catalysts, it can be oxidized to form other cyclic compounds. The specific products obtained depend on the nature of the oxidant and the catalyst used. These reactions are important for the synthesis of various cyclooctane derivatives with potential applications in materials science and pharmaceuticals. smolecule.com

The table below provides a summary of some of the oxidation reactions of this compound.

| Oxidizing Agent | Solvent | Product(s) | Reference(s) |

| Hydrogen Peroxide (with Iron catalyst) | - | This compound oxide | rsc.org |

| Sodium Perborate | Acetic Acid | This compound oxide | acgpubs.orgsiirt.edu.tr |

| Ozone (O₃) | Methanol | Dialdehydes, Acetals | datapdf.com |

Isomerization Phenomena in this compound Systems

This compound exhibits interesting isomerization phenomena, particularly under photochemical conditions. These isomerizations can lead to the formation of different geometric isomers and bicyclic compounds.

Photoisomerization to (Z,E)-1,3-Cyclooctadiene and Bicyclo[4.2.0]oct-7-ene

Upon photoexcitation, specifically with UV light, (Z,Z)-1,3-cyclooctadiene can undergo two primary photochemical transformations: a cis-trans isomerization to form the highly strained (Z,E)-1,3-cyclooctadiene, and an electrocyclic ring closure to yield cis-bicyclo[4.2.0]oct-7-ene. aip.orgscientificlabs.com These reactions are often in competition with each other, and the relative quantum yields of the products can be influenced by the experimental conditions.

The formation of (Z,E)-1,3-cyclooctadiene is a result of the isomerization around one of the double bonds, leading to a trans configuration within the eight-membered ring. This isomer is of particular interest due to its high strain and chirality. The electrocyclic ring closure to form bicyclo[4.2.0]oct-7-ene involves the formation of a new carbon-carbon bond between the C2 and C7 positions of the diene system. scientificlabs.comsigmaaldrich.com Studies have shown that the cyclization to bicyclo[4.2.0]oct-7-ene may proceed through the initial isomerization to the cis,trans isomer, which then undergoes cyclization. scientificlabs.comsigmaaldrich.com

The quantum yields for the formation of (Z,E)-1,3-cyclooctadiene and bicyclo[4.2.0]oct-7-ene have been predicted to be 0.28 and 0.01, respectively, based on UV-IR femtosecond pump-probe measurements. aip.org The use of nanosecond UV laser irradiation has also been shown to selectively drive the cyclization to bicyclo[4.2.0]oct-7-ene. aip.org

The table below summarizes the products of the photoisomerization of (Z,Z)-1,3-cyclooctadiene.

| Reactant | Product(s) | Reaction Type | Reference(s) |

| (Z,Z)-1,3-Cyclooctadiene | (Z,E)-1,3-Cyclooctadiene | Photoisomerization (cis-trans) | aip.orgkoreascience.kr |

| (Z,Z)-1,3-Cyclooctadiene | cis-Bicyclo[4.2.0]oct-7-ene | Photoisomerization (electrocyclic ring closure) | aip.orgscientificlabs.comsigmaaldrich.com |

Enantiodifferentiation in Photoisomerization

The photoisomerization of (Z,Z)-1,3-cyclooctadiene to the chiral (Z,E)-isomer offers an opportunity for enantiodifferentiating synthesis, where one enantiomer of the product is formed in excess. This can be achieved through the use of chiral photosensitizers.

Supramolecular chemistry has provided a powerful tool for achieving enantiodifferentiation in this reaction. By using chiral hosts, such as modified cyclodextrins, it is possible to create a chiral environment around the substrate molecule, which can influence the stereochemical outcome of the photoisomerization. For example, naphthalene-modified cyclodextrins have been synthesized and used as supramolecular chiral photosensitizing hosts for the enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene. rsc.org The enantiomeric excess (ee) of the (Z,E)-isomer produced was found to be dependent on the size of the cyclodextrin (B1172386) cavity and the reaction temperature. rsc.org

Another approach involves the use of cyclodextrin-based rotaxanes as chiral sensitizers. In one study, γ-cyclodextrin–cucurbit rsc.orguril-wheeled researchgate.netrotaxanes with an encapsulated photosensitizer were used to achieve up to 15.3% ee for the (Z,E)-isomer, which was the highest reported at the time. acs.org The confinement of the substrate within the chiral cavity of the rotaxane was found to be crucial for achieving high enantioselectivity. acs.org

The use of polysaccharide-based chiral hosts, such as 6-O-(2-naphthoyl)curdlan, has also been explored. acs.org This sensitizing polysaccharide host was able to induce the formation of the (Z,E)-isomer with up to 8.7% ee in solution and 11.7% ee in the solid state. acs.org

The table below summarizes some of the results of enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene.

| Chiral Sensitizer | Enantiomeric Excess (ee) of (Z,E)-isomer | Reference(s) |

| Naphthalene-modified β-cyclodextrin | Modest | rsc.org |

| γ-Cyclodextrin–cucurbit rsc.orguril-wheeled researchgate.netrotaxane | Up to 15.3% | acs.org |

| 6-O-(2-Naphthoyl)curdlan | Up to 11.7% (solid state) | acs.org |

| (-)-Menthyl benzenehexacarboxylate | Up to 18% (at -40 °C) | acs.org |

Excited State Dynamics and Non-Adiabatic Pathways

The photoisomerization of this compound is governed by complex excited-state dynamics that involve non-adiabatic transitions between different electronic potential energy surfaces. Understanding these dynamics is crucial for explaining the observed photochemical outcomes.

Upon excitation to the first electronically excited state (S₁), (Z,Z)-1,3-cyclooctadiene undergoes ultrafast decay back to the ground state (S₀). aip.orgnih.gov This decay is facilitated by conical intersections, which are points of degeneracy between the S₁ and S₀ potential energy surfaces. aip.orgnih.gov Trajectory surface hopping dynamics simulations have shown that the decay process is very rapid, occurring in under 100 fs. osti.gov

The dynamics of the excited state are characterized by distortions around the double bonds. aip.orgnih.gov The main distortions are localized on one of the double bonds and involve twisting and pyramidalization of one of the carbon atoms, similar to the behavior of ethylene (B1197577). aip.orgnih.gov However, a smaller number of trajectories show delocalized twisting of both double bonds. aip.orgnih.gov The interplay between these localized and delocalized distortions is a key factor in determining the photochemical pathway. aip.orgnih.gov

The excited-state dynamics of this compound have been compared to those of other conjugated dienes, such as 1,3-butadiene (B125203) and 1,3-cyclohexadiene. aip.org While the initial excitation is similar, the subsequent nuclear dynamics and photochemistry can be quite different. aip.org In the case of this compound, the flexibility of the eight-membered ring allows for a wider range of distortions and pathways to be accessed. aip.org

The study of these non-adiabatic pathways is essential for a complete understanding of the photoisomerization process and for developing strategies to control the photochemical outcome. temple.edu

Thermally Induced Isomerization Pathways (e.g., to 1,5-Cyclooctadiene)

The thermal behavior of this compound can lead to isomerization, forming other cyclic dienes. One notable transformation is its isomerization to 1,5-cyclooctadiene (B75094). This process is often studied in the context of the thermal rearrangements of its precursors, such as cis-bicyclo[4.2.0]oct-7-ene. The thermal conversion of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene can occur through different mechanistic pathways. rsc.orgacs.org One proposed route involves a direct disrotatory ring opening. acs.orgresearchgate.net An alternative pathway suggests an initial conrotatory ring opening to form cis,trans-1,3-cyclooctadiene, which can then isomerize to the more stable cis,cis isomer via a rsc.orgacs.org hydrogen shift or a trans-to-cis isomerization of the double bond. rsc.orgacs.org

Deuterium kinetic isotope effect studies have been instrumental in distinguishing between these possibilities. The observed small kinetic isotope effects for the isomerization of deuterated cis-bicyclo[4.2.0]oct-7-ene derivatives are inconsistent with mechanisms involving a rsc.orgacs.org hydrogen shift or a simple trans-to-cis double bond isomerization. nih.gov This evidence supports the direct disrotatory ring-opening mechanism as the preferred route. nih.gov

The isomerization of this compound to 1,5-cyclooctadiene can also be facilitated by transition metal complexes, such as those involving rhodium(I). acs.org

Computational studies, specifically using density functional theory, have been employed to investigate the energetics of these isomerization pathways. For instance, calculations have determined the activation energies for the competing disrotatory and conrotatory electrocyclic reactions of cis-bicyclo[4.2.0]oct-7-ene to be 43.2 and 33.5 kcal/mol, respectively, highlighting the energetic preference for the symmetry-allowed conrotatory pathway. acs.org

| Precursor/Reactant | Product(s) | Proposed Intermediate(s) | Key Mechanistic Feature |

| cis-Bicyclo[4.2.0]oct-7-ene | cis,cis-1,3-Cyclooctadiene | cis,trans-1,3-Cyclooctadiene | Competing disrotatory and conrotatory ring openings acs.org |

| cis,trans-1,3-Cyclooctadiene | cis,cis-1,3-Cyclooctadiene | - | rsc.orgacs.org Hydrogen shift or trans-to-cis isomerization rsc.orgacs.org |

| This compound | 1,5-Cyclooctadiene | Rhodium(I) π-complex | Metal-catalyzed isomerization acs.org |

Transition Metal-Catalyzed Hydrofunctionalization of this compound

Transition metal catalysis provides a powerful tool for the selective hydrofunctionalization of 1,3-dienes like this compound, enabling the formation of valuable chiral molecules. nih.gov These reactions involve the addition of a hydrogen atom and a functional group across one of the double bonds.

Enantioselective Hydrovinylation: A notable example of enantioselective hydrovinylation of this compound was reported as early as 1972. acs.orgrsc.org Using a nickel(II) precursor with a menthol-derived trialkylphosphine ligand and an aluminum cocatalyst, 3-vinylcyclooctene was produced with an optical purity of 70%. acs.orgnih.gov This reaction requires a relatively high pressure of ethylene. acs.orgnih.gov

Enantioselective Hydroamination: The nickel-catalyzed intermolecular hydroamination of 1,3-dienes has been developed to produce chiral allylic amines. acs.orgnih.gov For instance, methods have been established for the hydroamination of branched 1,3-dienes with primary aliphatic amines using a chiral C2-symmetric bisphosphine ligand, achieving high regio-, chemo-, and enantioselectivity. acs.org Mechanistic studies on related systems suggest that the nucleophilic attack of the amine on an allylnickel complex is a key step, which can be endergonic and require the presence of a diene to proceed efficiently. nih.gov

Enantioselective Hydrophosphinylation: While less common, nickel-catalyzed enantioselective hydrophosphinylation of 1,3-dienes has been developed. nih.gov A dual catalytic system involving nickel and a Brønsted acid allows for the regio- and enantioselective addition of diarylphosphine oxides to 1,3-dienes. acs.org Using a BINAP ligand, this method yields chiral allylic phosphine (B1218219) oxides with exclusive 1,2-regioselectivity and high enantiomeric excess. acs.org

Enantioselective Hydroalkoxylation: The development of a general and highly enantioselective hydroalkoxylation of 1,3-dienes remains a challenge. acs.orgnih.gov However, progress has been made in the nickel-catalyzed enantioselective hydroalkoxylation of linear dienes with various alcohols. acs.org By employing a Ni-DuPhos catalyst system under solvent-free conditions, a range of enantioenriched allylic ethers can be synthesized. acs.orgresearchgate.net This method has been shown to be effective for various alcohols and tolerates different functional groups. acs.org

| Hydrofunctionalization | Catalyst System | Product Type | Key Features/Findings |

| Hydrovinylation | Ni(II)/menthol-derived phosphine/Al cocatalyst | Chiral 3-vinylcyclooctene | 70% optical purity achieved. acs.orgnih.govrsc.org |

| Hydroamination | Ni/chiral bisphosphine ligand | Chiral allylic amines | High regio-, chemo-, and enantioselectivity with primary aliphatic amines. acs.org |

| Hydrophosphinylation | Ni/Brønsted acid/BINAP | Chiral allylic phosphine oxides | Exclusive 1,2-regioselectivity and >90% ee. acs.org |

| Hydroalkoxylation | Ni-DuPhos | Enantioenriched allylic ethers | First enantioselective hydroalkoxylation of linear dienes without racemization. acs.org |

The mechanisms of transition metal-catalyzed hydrofunctionalization of 1,3-dienes are complex and often depend on the specific metal, ligand, and reactants involved.

For nickel-catalyzed hydroalkoxylation, a proposed mechanism begins with ligand exchange on a Ni(0) precursor, followed by the coordination of both the alcohol and the 1,3-diene. acs.orgresearchgate.net A key step is believed to be a ligand-to-ligand hydrogen transfer (LLHT) directly from the alcohol to the diene, forming a cationic allylic intermediate. acs.orgresearchgate.net This is followed by an outer-sphere nucleophilic attack by the alkoxide to yield the final product. acs.orgresearchgate.net Kinetic studies and crossover experiments support this pathway, indicating that the reaction can be reversible and that the catalyst resting state may be the nickel-allyl intermediate. researchgate.net

In the case of nickel-catalyzed hydroamination, studies on related systems have shown that the reaction can be reversible. nih.gov The process likely involves the formation of a nickel-hydride species that is trapped by the diene to form an allyl complex. nih.gov The subsequent nucleophilic attack by the amine on this complex is a crucial step. nih.gov

For palladium-catalyzed hydrofunctionalization, theoretical studies suggest that the reaction can be initiated by a ligand-to-ligand hydrogen transfer, followed by a C-X (where X is the heteroatom) bond reductive elimination. researchgate.net The activation of the 1,3-diene can occur through a π-Lewis base activation pathway mediated by Pd(0). researchgate.net

Iron-catalyzed hydrovinylation of 1,3-dienes has also been studied, with mechanistic investigations pointing to the involvement of an iron diene complex as the catalyst resting state. princeton.edu The proposed pathway involves the oxidative cyclization of an alkene with the diene complex to form an iron metallacycle, followed by β-hydrogen elimination. princeton.edu

| Catalytic System | Proposed Key Intermediates | Key Mechanistic Steps | Supporting Evidence |

| Ni-catalyzed Hydroalkoxylation | Ni(0)-alkene-alcohol complex, Cationic Ni-allyl intermediate | Ligand-to-ligand hydrogen transfer (LLHT), Outer-sphere nucleophilic attack | Kinetic studies, Crossover experiments, Computational studies acs.orgresearchgate.net |

| Ni-catalyzed Hydroamination | Ni-H species, Ni-allyl complex | Reversible addition of amine to Ni-allyl complex | Mechanistic studies on related systems, Trapping experiments nih.gov |

| Pd-catalyzed Hydrosulfonylation | Pd(0)-diene complex | Ligand-to-ligand hydrogen transfer, C-S reductive elimination | Computational studies researchgate.net |

| Fe-catalyzed Hydrovinylation | Fe-diene complex, Fe-metallacycle | Oxidative cyclization, β-Hydrogen elimination | Isolation of catalyst resting state, Deuterium labeling, Kinetic analyses princeton.edu |

Organometallic Chemistry and Ligand Design with 1,3 Cyclooctadiene

Formation and Characterization of Transition Metal-1,3-Cyclooctadiene Complexes

1,3-Cyclooctadiene (B162279) (1,3-COD) is a versatile ligand in organometallic chemistry, readily forming stable complexes with a variety of transition metals. ontosight.aiguidechem.com These complexes are often synthesized through several principal methods, including the displacement of other ligands, direct reaction with metal precursors, and the isomerization of the more common 1,5-cyclooctadiene (B75094) (1,5-COD) ligand. The formation of these complexes is a critical first step in their application in catalysis and as precursors for other organometallic compounds. guidechem.comsmolecule.com

A common synthetic route involves the reaction of a suitable metal precursor with this compound. For instance, rhodium(I) complexes with substituted 1,3-dienes have been prepared by displacing ethylene (B1197577) from rhodium-ethylene complexes. rsc.org Similarly, the reaction of [M(cod)2] (where M = Ni, Pt and cod = 1,5-cyclooctadiene) with [Zn2Cp2] results in the formation of [CpM(ZnCp*)3] and the release of this compound, indicating a substitution and rearrangement process. acs.org Isomerization of 1,5-COD to 1,3-COD can also be catalyzed by transition metal complexes, such as those of zinc/zirconium, leading to the in-situ formation of 1,3-COD complexes. lookchem.comresearchgate.net

Structural Aspects of this compound Coordination to Metal Centers

The coordination of this compound to a transition metal center is a key determinant of the resulting complex's reactivity and stability. X-ray crystallography has been instrumental in revealing the detailed structural features of these complexes. wikipedia.orgrsc.org In most cases, the 1,3-COD ligand coordinates to the metal in a chelating fashion through both of its double bonds. rsc.org

The geometry of the metal center is significantly influenced by the coordination of the 1,3-COD ligand. For example, in a rhodium(I) complex with an N-heterocyclic carbene (NHC) ligand, the rhodium atom adopts a square-planar coordination geometry. researchgate.net Similarly, nickel(0) complexes with a bidentate NHC ligand and cyclooctadiene exhibit a pseudo-tetrahedral geometry. iucr.orgiucr.org The distortion from ideal geometries is often a result of the steric and electronic properties of the other ligands present in the complex.

The bond lengths and angles within the coordinated 1,3-COD ligand can also provide insights into the nature of the metal-ligand interaction. For instance, in a nickel(0) complex, the distances from the nickel center to the mid-points of the C=C double bonds of the COD ligand are not always equal, indicating some degree of asymmetry in the coordination. iucr.org Furthermore, the planarity of the diene can be distorted upon coordination.

Chelate Effect and Ligand Lability in M(1,3-COD)x Complexes

The stability of transition metal-1,3-cyclooctadiene complexes is significantly influenced by the chelate effect. This effect describes the enhanced stability of a complex containing a multidentate ligand, such as 1,3-COD, compared to a complex with analogous monodentate ligands. numberanalytics.comlibretexts.org The chelation of 1,3-COD to the metal center through its two double bonds results in the formation of a stable ring structure, which is thermodynamically more favorable than the coordination of two separate olefin ligands. libretexts.orgchemeurope.com This increased stability is primarily due to a more favorable entropy change upon complex formation. libretexts.org

Despite the stability imparted by the chelate effect, the this compound ligand is often considered labile, meaning it can be readily displaced by other ligands. wikipedia.org This lability is a crucial property that makes M(1,3-COD)x complexes valuable precursors in organometallic synthesis and catalysis. mdpi.com The displacement of the 1,3-COD ligand can be triggered by the introduction of other ligands, such as phosphines, or by changes in the reaction conditions. For example, the cyclooctadiene in [Cp*Ir(COD)X]PF6 complexes is thermally labile and can be replaced by trimethylphosphite. researchgate.net The lability of the COD ligand allows for the generation of catalytically active species in situ. For instance, cationic bis(phosphine) cobalt(I) diene complexes exhibit high substitutional lability of the cyclooctadiene ligand, which can be displaced by arenes or coordinating solvents. researchgate.netnih.gov

Development and Application of this compound-Derived Ligands

While this compound itself is a valuable ligand, its structure can also be modified to create new, tailored ligands for specific applications in catalysis. smolecule.com The functionalization of the cyclooctadiene ring allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn influences the behavior of the metal catalyst. smolecule.com

One approach to developing new ligands involves the introduction of substituents onto the 1,3-COD backbone. For example, the synthesis of complexes with 1-trimethylsilyl-1,5-cyclooctadiene has been reported, and the presence of the bulky trimethylsilyl (B98337) group introduces significant distortion in the structure of the resulting complexes compared to their unsubstituted counterparts. core.ac.uk These structural modifications can impact the catalytic activity and selectivity of the metal center.

Furthermore, the reactivity of the coordinated this compound can be harnessed to generate new ligand architectures. For instance, evidence suggests the insertion of a coordinated COD ligand into an Iridium-Hydride bond, leading to the formation of a cyclooctenyl ligand. acs.org Such transformations open up pathways to novel organometallic species with unique catalytic properties. The development of chiral ligands derived from this compound is of particular interest for asymmetric catalysis, aiming to achieve high enantioselectivity in various chemical transformations. nih.govacs.org

Role of this compound as a Precursor to Other Ligands

The utility of this compound in organometallic chemistry extends beyond its direct role as a ligand. It also serves as a valuable precursor for the synthesis of other important ligands. guidechem.comsmolecule.com The reactivity of the double bonds in 1,3-COD allows for a variety of chemical transformations that can lead to the formation of new ligand scaffolds.

One significant application is in the synthesis of N-heterocyclic carbene (NHC) ligands. The cyclooctadiene ligand in a ruthenium complex can be substituted by multiple mono-NHC ligands, leading to the in situ generation of poly-carbene ruthenium species. mdpi.com This approach avoids the often-complex synthesis of the free NHC ligands.

Catalytic Applications of 1,3 Cyclooctadiene Based Systems

Homogeneous Catalysis Mediated by 1,3-Cyclooctadiene (B162279) Complexes

In homogeneous catalysis, this compound often acts as a ligand in transition metal complexes, influencing their stability and reactivity. ontosight.ai These complexes are effective in a variety of catalytic reactions, including hydrogenation and dimerization. ontosight.ai

The selective hydrogenation of this compound to cyclooctene (B146475) is a significant area of research. oup.com Colloidal palladium catalysts have demonstrated high selectivity in this transformation, yielding cyclooctene with high purity. utexas.edu For instance, the partial hydrogenation of this compound can be achieved with high conversion rates using dendrimer-encapsulated palladium nanoparticles. utexas.edu

Bimetallic nanoparticle catalysts, such as those made of palladium and platinum, have also been explored. nih.gov These bimetallic systems can exhibit enhanced catalytic activities due to synergistic electronic effects between the metals. nih.govnih.gov In some cases, the selectivity for cyclooctene can reach over 99%. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can be tailored to favor the formation of either the partially hydrogenated cyclooctene or the fully hydrogenated cyclooctane (B165968). smolecule.comrsc.org

Furthermore, copper catalysts have been utilized for the selective hydrogenation of this compound, using water and carbon monoxide as a hydrogen source via the water-gas shift reaction. osti.gov Supported palladium catalysts, particularly on nitrogen-doped carbon nanotubes, have also shown high activity and selectivity in these reactions. lookchem.com

Table 1: Catalytic Hydrogenation of this compound

| Catalyst System | Product | Selectivity/Yield | Reference |

|---|---|---|---|

| Colloidal Pd | Cyclooctene | 99.9% yield | utexas.edu |

| Dendrimer-encapsulated Pd nanoparticles | Cyclooctene | 99% conversion | utexas.edu |

| Pd-Pt bimetallic nanoparticles | Cyclooctene | >99% selectivity | rsc.orgresearchgate.net |

| Copper with CO/H₂O | Cyclooctene | - | osti.gov |

| Pd on N-doped carbon nanotubes | Cyclooctene | High selectivity | lookchem.com |

This compound can undergo dimerization and oligomerization reactions, often catalyzed by transition metal complexes. For example, the cyclodimerization of 1,3-butadiene (B125203), a precursor to this compound, is an industrially important process catalyzed by nickel(0)/phosphine (B1218219) systems. rsc.org Metal-mediated dimerization of this compound itself can lead to the formation of novel bicyclic trienes. ubc.ca Nickel catalysts are also effective in the linear dimerization or oligomerization of olefins. google.com Specifically, nickel catalysts have been used for the cyclodimerization of 1,3-pentadiene, a related conjugated diene. core.ac.uk

While this compound itself is not chiral, it can be a component of chiral ligand systems for enantioselective catalysis. A notable example is the nickel-catalyzed hydrovinylation of this compound, which was one of the earliest reported metal-catalyzed asymmetric carbon-carbon bond-forming reactions. nih.govnih.gov Using a nickel catalyst with a menthol-derived trialkylphosphine ligand, 3-vinylcyclooctene was produced with significant optical purity. nih.gov

More broadly, enantioselective hydrofunctionalization of 1,3-dienes, including cyclic dienes, is a significant area of research. nih.gov Nickel-catalyzed enantioselective hydrocyanation, hydroarylation, and hydrophosphinylation of various 1,3-dienes have been developed using chiral ligands. nih.govacs.org For instance, the hydroalkoxylation of linear 1,3-dienes has been achieved with high enantioselectivity using a nickel-DuPhos catalyst system. acs.orgresearchgate.net

Heterogeneous Catalysis Involving this compound Substrates

Heterogeneous catalysts offer advantages in terms of separation and reusability. rsc.org For the transformations of this compound, supported metal nanoparticles and dendrimer-encapsulated systems immobilized on solid supports are prominent examples.

Dendrimer-encapsulated nanoparticles (DENs) serve as highly effective and selective catalysts for the hydrogenation of this compound. nih.gov These systems offer several advantages, including uniform size and composition of the nanoparticles, prevention of agglomeration, and the ability to control substrate access to the catalytic sites. nih.gov

Both monometallic and bimetallic DENs have been studied. Bimetallic DENs, such as Pd-Au or Pd-Pt, often exhibit enhanced catalytic activity compared to their monometallic counterparts due to synergistic electronic effects. nih.govrsc.org For the selective hydrogenation of this compound to cyclooctene, bimetallic Pd-Au DENs have shown improved performance over mixtures of monometallic nanoparticles. nih.govrsc.org Similarly, dendrimer-encapsulated subnano Pd clusters have been shown to catalyze the selective hydrogenation of this compound to cyclooctene, with catalytic activity increasing with the size of the palladium clusters. oup.com

DENs can be used as homogeneous catalysts or immobilized on solid supports for heterogeneous applications, which facilitates catalyst recovery and reuse. rsc.org For instance, dendrimer-encapsulated Pd nanoparticles have been made soluble in fluorous phases, allowing for efficient biphasic catalysis and easy recycling of the catalyst. utexas.edu

Table 2: Research Findings on Dendrimer-Encapsulated Nanoparticle Catalysts

| Catalyst System | Transformation | Key Finding | Reference |

|---|---|---|---|

| Bimetallic Pd-Au DENs | Selective hydrogenation of this compound | Enhanced catalytic activity compared to monometallic mixtures. | nih.govrsc.org |

| Dendrimer-encapsulated subnano Pd clusters | Selective hydrogenation of this compound to cyclooctene | Catalytic activity increases with the size of the Pd clusters. | oup.com |

| Fluorous phase-soluble dendrimer-encapsulated Pd nanoparticles | Biphasic hydrogenation of alkenes and conjugated dienes | High activity and selectivity, with easy catalyst recovery and reuse. | utexas.edu |

| Pd-Rh bimetallic DENs | Selective partial hydrogenation of this compound | - | nih.gov |

Role of this compound in Polymerization Catalysis

This compound can be involved in polymerization reactions, although this is a less explored area compared to its use in other catalytic transformations. The compound can undergo addition polymerization in the presence of certain catalysts or initiators. nih.gov More specifically, frameworks of 1,3-cyclic dienes like this compound can yield bicyclic olefins through intramolecular cycloaddition reactions, which can then be potential monomers for polymerization. ncsu.edu

While direct polymerization of this compound is not common, related cyclooctadiene isomers, such as 1,5-cyclooctadiene (B75094), are more frequently used as ligands in catalyst precursors for polymerization. For example, rhodium(I) complexes with 1,5-cyclooctadiene ligands have been used as catalyst precursors for the polymerization of carbenes from diazoesters. uva.nl Bis(1,5-cyclooctadiene)nickel(0) is a well-known catalyst for the oligomerization of acetylene (B1199291) and the dimerization of dienes. researchgate.net Iridium complexes containing cyclooctadiene are also used as catalyst precursors for reactions like hydrogenation and hydrosilylation. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctadiene

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymer synthesis that involves the ring-opening of cyclic olefins. ncsu.edu Eight-membered cyclic olefins, such as cyclooctadiene (COD), are valuable substrates for ROMP, leading to the formation of polyalkenamers with broad potential applications. researchgate.net The use of various catalysts, particularly ruthenium-based complexes like Grubbs catalysts, allows for control over the molecular weight and architecture of the resulting polymers. ncsu.eduresearchgate.net

While much of the literature focuses on the highly studied 1,5-cyclooctadiene isomer, this compound also serves as a substrate in these reactions. ncsu.edunih.gov The polymerization of COD via ROMP can be initiated by catalysts such as the second-generation Grubbs catalyst. spm.com.cnresearchgate.net This process can be employed to create specialized polymer structures. For instance, ROMP of cyclooctadiene in the presence of a chain transfer agent (CTA), like 1,4-diPOSS-but-2-ene, has been used to synthesize polyhedral oligomeric silsesquioxanes (POSS)-terminated polycyclooctadiene (PCOD) telechelics. spm.com.cn In this approach, the molecular length of the PCOD chains can be controlled by adjusting the molar ratio of the CTA to the cyclooctadiene monomer. spm.com.cn

Furthermore, surface-initiated ROMP (SiROMP) has been successfully applied to cyclooctadiene, a monomer known for its low ring-strain. nih.gov This was achieved by performing the polymerization in the vapor phase, a method that minimizes chain transfer side reactions that are often prevalent in solution, especially with low-strain monomers. nih.gov This technique allowed for the growth of 1,4-polybutadiene films covalently attached to silicon substrates. nih.gov

The resulting polymers from ROMP of cyclooctadiene have unique properties and can be used as building blocks for more complex macromolecules. For example, hydroxyl-terminated PCOD, prepared via ROMP, can act as a macroinitiator for the subsequent ring-opening polymerization of other monomers, like d,l-lactide, to form ABA triblock copolymers. researchgate.net

Free Radical Copolymerization of this compound

Free radical copolymerization presents a versatile method for synthesizing polymers from this compound with a range of comonomers. This approach is particularly effective for creating alternating copolymers with specific properties. rsc.orgdntb.gov.ua

The free radical copolymerization of this compound (COD) with electron-deficient monomers like maleic anhydride (B1165640) (MA) and various N-substituted maleimides has been shown to produce alternating copolymers with high performance. rsc.orgdntb.gov.ua These reactions, typically initiated by radical initiators such as 2,2′-azobis(isobutyronitrile) (AIBN), yield copolymers with a well-defined alternating structure. nii.ac.jprsc.org

Research demonstrates that unlike some diene-maleic anhydride systems, the reaction between 1,3-COD and MA does not form a Diels-Alder adduct; instead, it proceeds via radical pathways to yield an alternating copolymer. nii.ac.jp This copolymer is typically a white powder soluble in solvents like acetone (B3395972) and dimethylformamide. nii.ac.jp

The properties of these alternating copolymers can be systematically adjusted by changing the N-substituent on the maleimide (B117702) comonomer. This allows for the fine-tuning of key characteristics such as the glass transition temperature (Tg), which can range from 62 °C to 300 °C. rsc.orgresearchgate.netmuckrack.com The resulting polymers also exhibit excellent thermal resistance and high optical transparency, with transmissivity values reaching up to 90%. rsc.orgmuckrack.com

Below is a table summarizing the experimental data for the copolymerization of 1,3-COD with Maleic Anhydride (MA) under various conditions.

Table 1: Copolymerization of 1,3-COD and Maleic Anhydride (MA) Data sourced from supplementary materials of a study by Guo et al. rsc.org

| Entry | COD (mmol) | MA (mmol) | AIBN (mol%) | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |

| 1 | 5 | 5 | 1 | 60 | 12 | 70 | 9.3 | 1.93 |

| 2 | 5 | 5 | 1 | 70 | 12 | 75 | 8.5 | 1.85 |

| 3 | 5 | 5 | 1 | 80 | 12 | 72 | 7.9 | 1.81 |

| 4 | 5 | 5 | 0.5 | 70 | 12 | 65 | 9.8 | 1.90 |

| 5 | 5 | 5 | 2 | 70 | 12 | 78 | 7.1 | 1.78 |

| 6 | 2.5 | 7.5 | 1 | 70 | 12 | 60 | 6.5 | 1.75 |

| 7 | 7.5 | 2.5 | 1 | 70 | 12 | 55 | 10.2 | 1.95 |

The mechanism of the alternating radical copolymerization between this compound (COD) and maleic anhydride (MA) or its derivatives is a key aspect of this process. A proposed mechanism suggests that the reaction proceeds through a classic free-radical pathway involving initiation, propagation, and termination steps. rsc.org

Initiation: The process begins with the thermal decomposition of an initiator, such as AIBN, to generate primary radicals.

Propagation: The propagation step is believed to be the crucial stage for the formation of the alternating structure. The high tendency for alternation is often explained by the concept of a charge-transfer complex (CTC) forming between the electron-rich diene (COD) and the electron-poor maleimide or maleic anhydride monomer. researchgate.net The polymerization may proceed through the homopolymerization of this CTC. Alternatively, a terminal radical model can also explain the alternation, where a growing polymer chain ending in a COD radical preferentially adds an MA monomer, and a chain ending in an MA radical preferentially adds a COD monomer due to favorable polar interactions. rsc.org The propagation can proceed via different pathways, leading to various possible microstructures in the final polymer chain. rsc.org

Competition with Diels-Alder Reaction: A significant mechanistic feature is the competition between the desired radical copolymerization and a potential [4+2] cycloaddition (Diels-Alder reaction). researchgate.net In the case of 1,3-COD and MA, experimental results indicate that under radical initiation conditions, copolymerization is the favored pathway, and the Diels-Alder adduct is not formed. nii.ac.jp The reaction conditions, such as temperature and the rate of catalyst addition, can influence the outcome; lower temperatures or slower catalyst addition rates could potentially favor the formation of the Diels-Alder adduct over the copolymer. researchgate.net

Termination: The polymerization process concludes when two growing radical chains combine (coupling) or undergo disproportionation, resulting in stable, non-radical polymer chains. rsc.org

Computational and Theoretical Investigations of 1,3 Cyclooctadiene

Electronic Structure and Molecular Orbital Analysis

Computational studies on cis,cis-1,3-cyclooctadiene (cc-COD) have provided insights into its electronic structure, which is fundamental to understanding its reactivity and photochemical behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.

In theoretical investigations of its excited state dynamics, an active space comprising four electrons in three orbitals has been utilized. This active space typically includes the HOMO-1, HOMO, and LUMO. aip.org The HOMO and HOMO-1 are the π and π* orbitals of the conjugated diene system, while the LUMO is the corresponding antibonding π* orbital. The energies and symmetries of these orbitals govern the molecule's electronic transitions and its behavior upon photoexcitation.

For dynamics simulations, the selection of these orbitals is crucial as they are directly involved in the electronic transitions that initiate photochemical reactions. aip.org The energy gap between the HOMO and LUMO is a key factor in determining the wavelength of light absorbed by the molecule. Theoretical calculations, such as Complete Active Space Self-Consistent Field (CASSCF), have been employed to determine the energies of the excited states. While CASSCF is known to overestimate excitation energies due to the lack of dynamic correlation treatment, it provides a valuable qualitative understanding of the electronic transitions. aip.org For instance, the first absorption band of cc-COD has been simulated using CASSCF, with the theoretical absorption peak calculated to be at 7.02 eV. aip.org

| Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|

| CASSCF/cc-pVDZ | Theoretical Absorption Peak | 7.02 eV | aip.org |

| Experimental | Experimental Absorption Peak | 5.44 eV | aip.org |

Conformational Analysis and Ring Strain in 1,3-Cyclooctadiene (B162279)

The eight-membered ring of this compound imparts significant conformational flexibility. Computational methods have been instrumental in identifying the stable conformers of cis,cis-1,3-cyclooctadiene (cc-COD) and understanding the associated ring strain.

A conformational search using molecular mechanics, followed by optimization with Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, has revealed the existence of at least three distinct conformers for cc-COD in its ground state. aip.org The most stable of these conformers possesses C₂ symmetry. aip.org Further single-point energy calculations at a higher level of theory, CCSD(T)/cc-pVDZ, have been used to refine the relative energies of these conformers and to calculate their Boltzmann distributions at room temperature, providing a picture of their relative populations. aip.org

| Computational Method | Number of Conformers Found | Symmetry of Most Stable Conformer | Reference |

|---|---|---|---|

| Molecular Mechanics and DFT (B3LYP/6-31G(d)) | 3 | C₂ | aip.org |

Excited State Dynamics and Non-Adiabatic Trajectory Surface Hopping

The photochemical behavior of cis,cis-1,3-cyclooctadiene (cc-COD) following excitation to its first excited state (S₁) has been extensively investigated using non-adiabatic trajectory surface hopping dynamics simulations. aip.org These computational studies have elucidated the ultrafast decay pathways that allow the molecule to return to the electronic ground state (S₀).

The simulations reveal an ultrafast decay from the S₁ state to the ground state, a process that is facilitated by conical intersections (CIs). aip.org These CIs are points on the potential energy surface where two electronic states become degenerate, providing a highly efficient pathway for non-radiative relaxation. The distortions of the molecule that lead to these CIs are primarily localized around the double bonds. aip.org